molecular formula C10H9NO3 B105783 5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 50727-05-4

5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B105783
CAS RN: 50727-05-4
M. Wt: 191.18 g/mol
InChI Key: TVSKCUHMZOIRNW-UHFFFAOYSA-N
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Description

The compound 5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione is a derivative of isoindole-1,3-dione, a heterocyclic compound that has been the subject of various synthetic studies. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related isoindole-1,3-dione derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives can be achieved through various methods. For instance, a domino reaction of 2,2-dihydroxyindene-1,3-dione with aromatic amines under microwave irradiation has been shown to yield polyfunctionalized isochromeno[4,3-b]indol-5(11H)-one derivatives with high regioselectivity and in good yields . Another approach involves the reaction of 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione with m-CPBA to produce epoxide derivatives, followed by cis-hydroxylation and acetylation to obtain triacetate derivatives . These methods demonstrate the versatility in synthesizing isoindole-1,3-dione derivatives, which could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of isoindole-1,3-dione derivatives can be complex, with the potential for various isomers. For example, the study of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone] revealed the presence of E- and Z-isomers, with the Z-conformer characterized by NMR spectroscopy and X-ray single crystal diffraction analysis . This indicates that the molecular structure of 5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione could also exhibit isomerism, which would be an important consideration in its analysis.

Chemical Reactions Analysis

Isoindole-1,3-dione derivatives can undergo various chemical reactions. The synthesis of 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, for example, was achieved by heating sarcosine and paraformaldehyde in the presence of a quinone . This suggests that the ethoxy derivative may also be amenable to similar synthetic strategies, potentially involving alkylation reactions to introduce the ethoxy group.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole-1,3-dione derivatives can vary widely depending on their substitution patterns. While the papers provided do not detail the properties of 5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione specifically, they do suggest that such compounds are likely to have interesting and diverse chemical behaviors due to their polyfunctionalized nature . The presence of substituents such as ethoxy groups would influence properties like solubility, melting point, and reactivity.

Scientific Research Applications

Synthesis and Reactivity

  • Heterocyclic Compound Synthesis : Isatin derivatives, including "5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione," are known for their versatility in synthesizing a wide range of N-heterocycles. These compounds undergo various reactions to form new heterocyclic compounds, playing a crucial role in the development of pharmaceuticals and other applications (Sadeghian & Bayat, 2022).

Biological Activities

  • Pharmacological Properties : The review of hydantoin derivatives, including "5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione," highlights their significance in medicinal chemistry. These compounds exhibit a variety of biological and pharmacological activities, making them valuable in therapeutic and agrochemical applications (Shaikh et al., 2023).

Applications in Material Science

  • Polymer and Material Synthesis : The compound's derivatives have been studied for their potential use in synthesizing polymers and materials. For instance, research on furan derivatives and their sustainable access to new-generation polymers and functional materials highlights the role of similar compounds in replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Safety And Hazards

The safety information for “5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Proper precautions should be taken when handling this compound .

properties

IUPAC Name

5-ethoxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-14-6-3-4-7-8(5-6)10(13)11-9(7)12/h3-5H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSKCUHMZOIRNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione

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